molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B036638 Glycerol CAS No. 25618-55-7

Glycerol

Cat. No.: B036638
CAS No.: 25618-55-7
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glycerol, a naturally occurring 3-carbon alcohol in the human body, is the structural backbone of triacylthis compound molecules . It can also be converted to a glycolytic substrate for subsequent metabolism . The primary targets of this compound are the liver and kidney, where it is converted to this compound 3-phosphate by the enzyme this compound kinase .

Mode of Action

This compound exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation . When administered rectally, this compound increases plasma osmolality, resulting in the movement of water from extravascular spaces into the plasma through osmosis . In the intestines, it attracts water into the gut, softening stools and relieving constipation . When this compound is in the blood, it attracts water so that the water stays in the body longer .

Biochemical Pathways

This compound enters the bloodstream and is absorbed by the liver or kidney where it is converted to this compound 3-phosphate by the enzyme this compound kinase . The resulting this compound 3-phosphate is then oxidized to dihydroxyacetone phosphate by the enzyme this compound-3-phosphate dehydrogenase . This process is part of the glycolysis pathway, a series of reactions that extract energy from glucose by splitting it into two three-carbon molecules called pyruvates .

Pharmacokinetics

This compound is poorly absorbed when taken orally . When this compound is ingested or infused at doses greater than 10 g/kg bodyweight, serum concentrations can increase to approximately 20 mmol/L, resulting in more than a 10 mOsmol/kg increase in serum osmolality .

Result of Action

The action of this compound results in various physiological effects. In the intestines, it softens stools and relieves constipation . In the blood, it helps the body stay hydrated for longer, which might help an athlete exercise for longer . This compound can also influence immune reactions in the body through histamines, increased antibody production, and by enhancing immune cell activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the production of biofuels, this compound’s action can be influenced by the presence of certain minerals, condensation agents, and solvents .

Biochemical Analysis

Biochemical Properties

Glycerol plays a crucial role in biochemical reactions, particularly in lipid metabolism. It serves as a backbone for triglycerides and phospholipids, which are essential components of cell membranes. This compound interacts with enzymes such as this compound kinase, which phosphorylates this compound to form this compound-3-phosphate. This compound is then involved in glycolysis and gluconeogenesis pathways . Additionally, this compound dehydrogenase catalyzes the oxidation of this compound to dihydroxyacetone, which can enter the glycolytic pathway .

Cellular Effects

This compound influences various cellular processes. It acts as an osmoprotectant, helping cells to manage osmotic stress by balancing the internal and external osmotic pressure. In adipocytes, this compound is released during lipolysis and can be used for gluconeogenesis in the liver. This compound also affects cell signaling pathways, such as the insulin signaling pathway, by modulating the availability of this compound-3-phosphate, which is crucial for triglyceride synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. For instance, this compound kinase phosphorylates this compound, enabling its entry into metabolic pathways. This compound can also bind to aquaporins, facilitating its transport across cell membranes. Furthermore, this compound’s involvement in the synthesis of triglycerides and phospholipids highlights its role in lipid metabolism and energy storage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in cell cultures can lead to osmotic stress, affecting cell viability and function. Studies have shown that this compound can be used as a cryoprotectant, preserving cells and tissues during freezing and thawing processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used as an energy source. High doses of this compound can lead to hyperosmolarity, causing dehydration and renal stress. In some cases, excessive this compound intake can result in this compound-induced acute kidney injury. Therefore, it is crucial to monitor and regulate this compound dosage in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in glycolysis and gluconeogenesis. This compound is converted to this compound-3-phosphate by this compound kinase, which can then be oxidized to dihydroxyacetone phosphate by this compound-3-phosphate dehydrogenase. This intermediate can enter the glycolytic pathway, contributing to energy production. Additionally, this compound can be converted to glucose in the liver through gluconeogenesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters, such as aquaporins. These proteins facilitate the movement of this compound across cell membranes, ensuring its availability for metabolic processes. This compound’s distribution is influenced by its hydrophilic nature, allowing it to diffuse easily through aqueous environments within the body .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it participates in metabolic reactions. It can also be found in lipid droplets within adipocytes, serving as a substrate for triglyceride synthesis. This compound’s presence in different cellular compartments is regulated by enzymes and transporters that control its movement and utilization .

Properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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Record name Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID9020663
Record name Glycerol
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Mechanism of Action

When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation. Glycerin decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., Glycerin (glycerol) and sorbitol are hyperosmotic laxatives., When administered rectally, glycerin and sorbitol exert a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexly stimulating evacuation. The extent to which the simple physical distention of the rectum and the hygroscopic and/or local irritant actions are responsible for the laxative effects of some of these drugs is not known. Only extremely high oral doses of sorbitol (25 g daily) or glycerin exert laxative action., /Glycerin/ decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., The physicochemical effects of a series of alkanols, alkanediols and glycerol on erythrocyte shape and hemolysis at 4 and 20 degrees C were examined. We calculated the dielectric constant of the incubation medium, Ds, and the dielectric constant of the erythrocyte membrane Dm in the presence of organic solutes. The ratio Ds/Dm = -38.48 at 20 degrees C defines the normal biconcave shape in a medium without hemolytic agents. A decrease in Ds/Dm favors externalization or internalization with consequent hemolysis. Alkanols and alkanediols convert biconcave erythrocytes into echinocytes, which is accompanied by an increase in the projected surface area. Glycerol converts biconcave erythrocytes into stomatocytes, which was accompanied by a marginal decrease in the projected surface area. Progressive externalization in alkanols and alkanediols or internalization in glycerol resulted in a decrease in the projected surface area and the formation of smooth spheres. The degree of shape change induced was related to the degree of hemolysis and the ratio Ds/Dm. A decrease in temperature reduced both the degree of shape change and hemolysis. .../Thus/ physicochemical toxicity may be a result of a temperature dependent hydrophobic interaction between the organic solutes and the membrane and is best interpreted by the ability of the solutes to change Ds and Dm.
Record name Glycerin
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Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS No.

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does glycerol improve skin lesions in psoriasis?

A1: Research suggests that topical this compound can ameliorate inflammation and lesion development in a mouse model of psoriasis by reducing ear edema, improving the Psoriasis Area and Severity Index (PASI) score, and inhibiting epidermal thickness and tumor necrosis factor-alpha immunoreactivity. [] This effect is hypothesized to be partially driven by the conversion of this compound to phosphatidylthis compound (PG) via phospholipase D2 (PLD2), as oral this compound showed efficacy in wild-type mice but not in PLD2 knockout mice. [] PG may exert its beneficial effects by inhibiting toll-like receptor-mediated innate immune system activation by antimicrobial peptides, which are upregulated in psoriasis. []

Q2: What is the role of this compound in the metabolism of tumorous rats?

A2: Studies using 13C nuclear magnetic resonance spectroscopy on tumorous rats revealed that while the rate of hepatic this compound uptake and glucose production from this compound remained unchanged, lipogenesis from this compound was augmented. [] This suggests that diminished this compound clearance in cancer hosts is not due to alterations in hepatic this compound uptake or metabolism but might be related to pathways preceding this compound entry. [] The increased lipolysis observed may contribute to the pathological hepatomegaly seen in these animals. []

Q3: How does this compound deprivation affect phospholipid metabolism in Staphylococcus aureus?

A3: this compound deprivation in a this compound auxotroph of Staphylococcus aureus leads to several changes in phospholipid metabolism: increased proportions of lysylphosphatidylthis compound (LPG) and decreased phosphatidylthis compound, transient increase in phosphatidic acid, and accumulation of 32P in LPG without apparent turnover. [] Additionally, the incorporation of 32P and 14C-glycerol into phospholipids decreases, particularly in phosphatidylthis compound. [] This deprivation also impacts fatty acid composition, leading to an increase in iso- and anti-iso-branched 21-carbon-atom fatty acids. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C3H8O3, and its molecular weight is 92.09 g/mol. []

Q5: Are there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into specific spectroscopic data for this compound, techniques like FTIR are frequently employed to study this compound's interactions with other molecules, such as in the context of plasticized films. [, ] FTIR analysis can reveal information about hydrogen bonding patterns and structural changes in materials containing this compound. [, ]

Q6: How does this compound function as a plasticizer in starch/clay composite films?

A6: this compound acts as a plasticizer in starch/clay composite films by interacting with both water and starch molecules. [] This interaction influences the water vapor sorption isotherms of the films, indicating a complex interplay between this compound, water, and starch. [] The state of this compound within the film matrix, whether adsorbed, supersaturated, or further supersaturated, significantly impacts the film's mechanical properties, abrasion resistance, and water vapor sorption characteristics. []

Q7: What is the impact of this compound concentration on polyvinyl alcohol-Alyssum homolocarpum seed gum (PVA-AHSG) blend films?

A7: this compound is crucial for creating workable PVA-AHSG blend films. [] Increasing this compound concentration (20-70% w/w) increases film thickness, water vapor permeability, moisture content, elongation at break, and water solubility. [] Conversely, it decreases tensile strength, Young's modulus, density, opacity, and surface hydrophobicity. [] These findings highlight the role of this compound in tailoring the physicochemical and mechanical properties of biodegradable films. []

Q8: Can crude this compound be used as a feedstock for biofuel production?

A8: Yes, crude this compound shows significant potential as a feedstock for producing various biofuels and fuel additives through thermochemical conversion processes. [] Processes like gasification, pyrolysis, combustion, catalytic steam reforming, liquefaction, and supercritical water reforming can convert crude this compound into solid, liquid, and gaseous fuels. [] This approach presents a sustainable solution for managing the surplus crude this compound generated by the biodiesel industry. []

Q9: How does the choice of solvent affect the hydrogenolysis of this compound over a CuO/ZnO catalyst?

A9: The solvent significantly influences the hydrogenolysis of this compound over a CuO/ZnO catalyst. [] Using 1,2-butanediol as a solvent dramatically improves this compound conversion compared to an aqueous solution (55% vs. 5%). [] This difference is attributed to the detrimental effect of water, a byproduct of the reaction, on the catalyst. [] Water causes significant deactivation of the CuO/ZnO catalyst, as evidenced by the loss of copper surface area observed through X-ray diffraction and N2O chemisorption. []

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